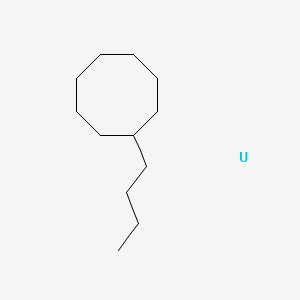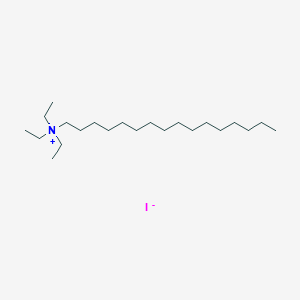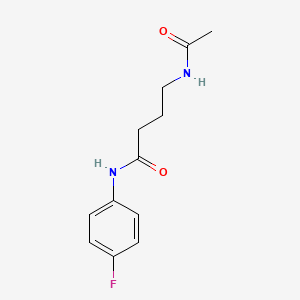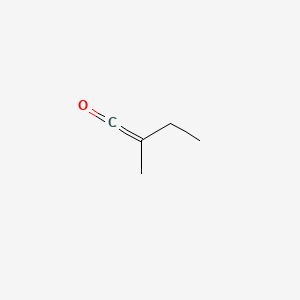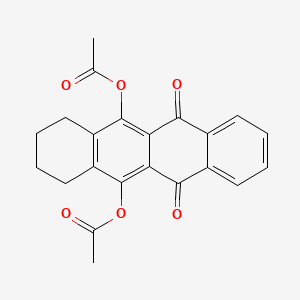
Butyl(ethenyl)diphenylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(ethenyl)diphenylstannane is an organotin compound characterized by the presence of a butyl group, an ethenyl group, and two phenyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(ethenyl)diphenylstannane typically involves the reaction of butylstannane with ethenylmagnesium bromide and diphenyltin dichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(ethenyl)diphenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The ethenyl and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Butyl(ethenyl)diphenylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Butyl(ethenyl)diphenylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl(diphenyl)stannane: Lacks the ethenyl group, making it less reactive in certain reactions.
Ethenyl(diphenyl)stannane: Lacks the butyl group, affecting its solubility and reactivity.
Butyl(phenyl)stannane: Contains only one phenyl group, resulting in different chemical properties.
Uniqueness
Butyl(ethenyl)diphenylstannane is unique due to the presence of both butyl and ethenyl groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these groups with the tin atom provides a distinct set of properties that make it valuable in research and industrial applications.
Propriétés
Numéro CAS |
38233-72-6 |
|---|---|
Formule moléculaire |
C18H22Sn |
Poids moléculaire |
357.1 g/mol |
Nom IUPAC |
butyl-ethenyl-diphenylstannane |
InChI |
InChI=1S/2C6H5.C4H9.C2H3.Sn/c2*1-2-4-6-5-3-1;1-3-4-2;1-2;/h2*1-5H;1,3-4H2,2H3;1H,2H2; |
Clé InChI |
RKMREQGCSKQGIS-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


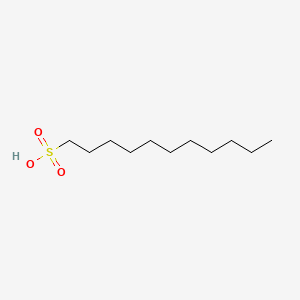



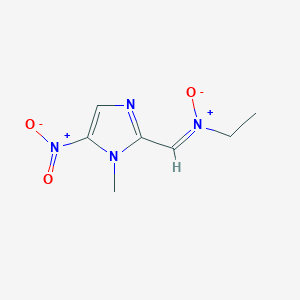
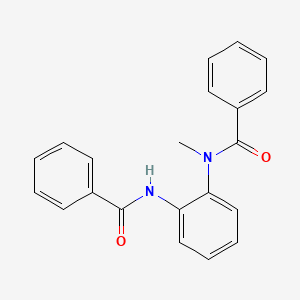
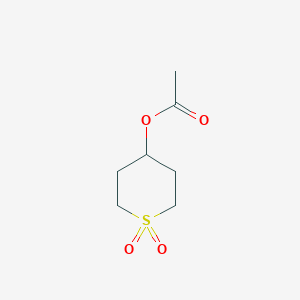
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)

